Isomaculosidine

説明

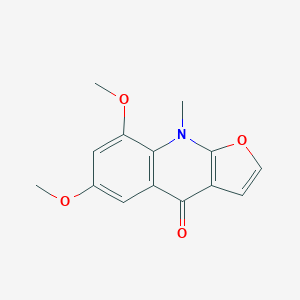

Isomaculosidine is a natural alkaloid compound found in several plants . It is sourced from the root barks of Dictamnus dasycarpus . The compound is a powder with a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol .

Synthesis Analysis

The synthesis of Isomaculosidine has been carried out and documented in several studies . The synthesis starts with ethyl-2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, obtained from the condensation of the readily available 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate .Molecular Structure Analysis

Isomaculosidine has a molecular formula of C14H13NO4 . The structure of Isomaculosidine includes a furo[2,3-b]quinolin-4-one moiety .Physical And Chemical Properties Analysis

Isomaculosidine is a powder . It has a molecular weight of 259.26 g/mol .科学的研究の応用

Self-Organizing MAC Protocol for Sensor Networks : Yu, Wu, and Biswas (2008) discuss a self-organizing medium access control (MAC) protocol for sensor networks. This protocol, named ISOMAC, is designed for distributed sensor networks and focuses on energy efficiency without the need for network-wide time synchronization (Yu, Wu, & Biswas, 2008).

Cardiorespiratory Effects of Dexmedetomidine in Rats : Rioja et al. (2006) study the cardiorespiratory and minimum alveolar concentration sparing effects of dexmedetomidine in rats anesthetized with halothane or isoflurane (Rioja et al., 2006).

Dexmedetomidine and Genotoxic Potential of Isoflurane : Aroosa et al. (2023) investigate the protective effects of dexmedetomidine infusion on the genotoxic potential of isoflurane in patients undergoing emergency surgery (Aroosa et al., 2023).

Deuterium Incorporation in Bacterial Cellulose : He et al. (2013) describe a method for controlled incorporation of deuterium into bacterial cellulose, providing insights into the structural and dynamic properties of biomacromolecules (He et al., 2013).

Isoquinoline Alkaloids and Nucleic Acid Binding : Bhadra and Kumar (2011) review the therapeutic potential of isoquinoline alkaloids, focusing on their binding aspects with nucleic acids and implications for drug design (Bhadra & Kumar, 2011).

Isotopic Tools in Nutrition Monitoring : Valencia and Iyengar (2002) discuss the use of nuclear and isotopic methods in nutrition research and monitoring, especially in developing countries (Valencia & Iyengar, 2002).

Isolation of Bioactive Compounds from Plants : Brusotti et al. (2014) address the methodologies for isolating and characterizing bioactive secondary metabolites from plants, which is pertinent to the discovery of new drugs (Brusotti et al., 2014).

Safety And Hazards

Isomaculosidine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers Several papers have been identified that discuss Isomaculosidine . These papers provide valuable insights into the synthesis, properties, and potential applications of Isomaculosidine.

特性

IUPAC Name |

6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHBKLQQNAGNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199741 | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

CAS RN |

518-96-7 | |

| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

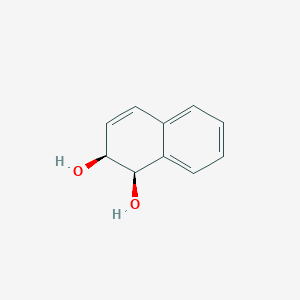

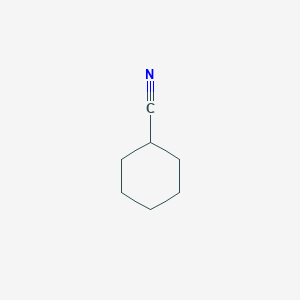

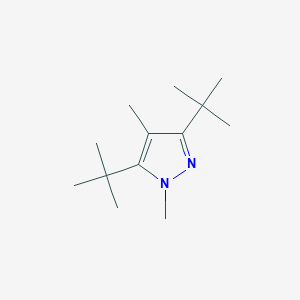

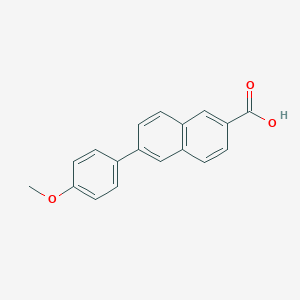

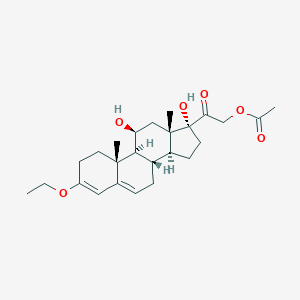

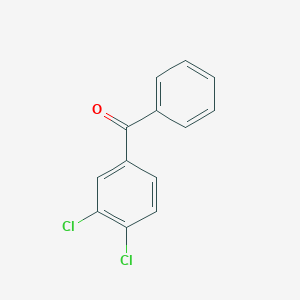

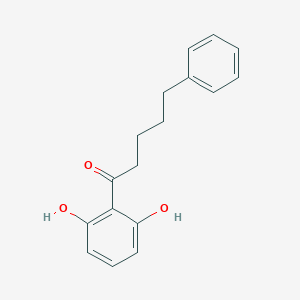

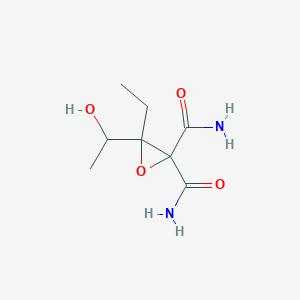

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)

![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)